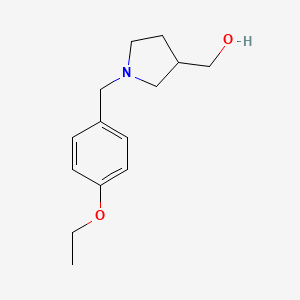
(3-氨基氮杂环丁-1-基)(4-丙基苯基)甲酮
描述
3-Aminoazetidin-1-yl)(4-propylphenyl)methanone, also known as 3-AAPM, is an organic compound with a variety of applications in scientific research. It is a synthetic compound composed of an aminoazetidine ring and a propylphenyl group. It has been used in the synthesis of peptides and other molecules, as well as in the study of enzyme inhibition and enzyme-substrate interactions. This compound has also been used to study the mechanism of action of several drugs, as well as in the investigation of drug metabolism and drug-drug interactions.
科学研究应用
1. Potential Use in Histamine H3 Receptor Agonists Compounds similar to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used as high-affinity non-imidazole histamine H3 receptor agonists . These compounds have shown in vivo central nervous system activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of drugs targeting the histamine H3 receptor, which could have implications for the treatment of various neurological and psychiatric disorders.
Potential Use in Anti-Inflammatory Medications
Histamine receptors, such as the H4 receptor, are known to be involved in immune cell chemotaxis . This suggests that compounds like “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the design and synthesis of new compounds for treating chronic inflammatory diseases .
Potential Use in Antimicrobial Medications
Some compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been synthesized and tested for their antimicrobial activity . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the development of new antimicrobial medications .
4. Potential Use in the Synthesis of Bioactive Compounds Compounds with similar structures to “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” have been used in the synthesis of potential bioactive compounds . This suggests that “(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone” could potentially be used in the synthesis of new bioactive compounds for various applications .
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-10-4-6-11(7-5-10)13(16)15-8-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHQPYKTDQGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




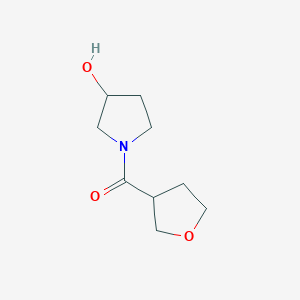
![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
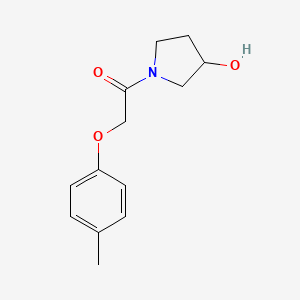
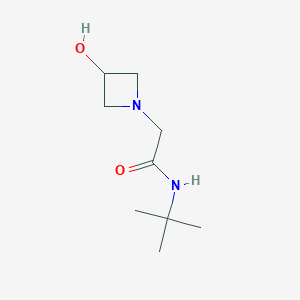

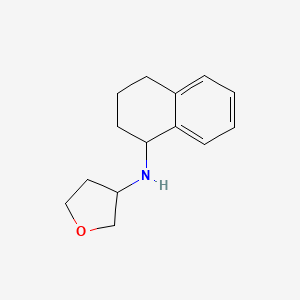
![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
